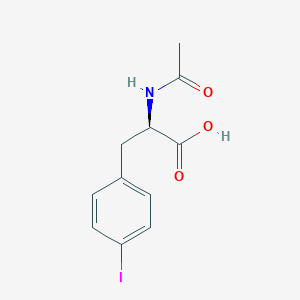

AC-P-Iodo-D-phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

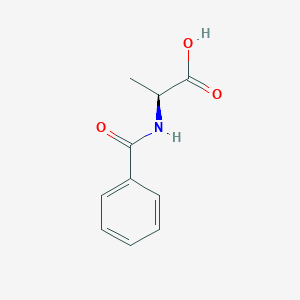

AC-P-Iodo-D-phe-OH, also known as Acetyl-4-iodo-D-phenylalanine, is a unique chemical compound with the empirical formula C11H12INO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 333.12 . The SMILES string representation of its structure isCC(=O)NC@Hcc1)C(O)=O . Physical And Chemical Properties Analysis

This compound appears as a white powder . It has a melting point of 198-204 °C . The optical rotation is [a]D20 = -40 ± 2º (C=0.5 in 1N HCl/EtOH) .Wissenschaftliche Forschungsanwendungen

While the specific chemical "AC-P-Iodo-D-phe-OH" did not directly appear in the search results, related research provides insights into the applications and implications of similar compounds in scientific research. Below are summaries of relevant findings from studies that share a connection to the structural and functional aspects of peptides and compounds with similar characteristics or applications.

Inhibitory and Structural Insights

A study conducted by Lim, Johnston, and Kettner (1993) explored the conformation and inhibitory potential of a peptide containing (D)Phe-Pro, specifically Ac-(D)Phe-Pro-boroArg-OH, demonstrating its significant role as a potent thrombin inhibitor. This compound exhibited a Ki of 40 pM, with its effectiveness partly attributed to its secondary structure in aqueous solutions, which closely mirrors the structure seen when complexed to thrombin in protein crystal structures. The observed structure suggests entropic advantages in binding, enhanced by pi-pi interactions between the phenyl side chain of (D)Phe and the peptide bond, emphasizing the compound's structural significance and its potential application in designing inhibitors based on peptide conformations (Lim, Johnston, & Kettner, 1993).

Peptide Synthesis Enhancements

Thaler, Seebach, and Cardinaux (1991) investigated the influence of lithium salts on peptide coupling reactions, using Ac-Phe-OH among other models. This research highlights the critical role of specific conditions and additives, such as Li-salts, in enhancing peptide synthesis. The findings contribute to a deeper understanding of how to optimize coupling reactions, potentially improving the efficiency and outcomes of synthetic processes involving peptides and related compounds (Thaler, Seebach, & Cardinaux, 1991).

Metal-Organic Frameworks (MOFs) for Sensing and Detection

Wang et al. (2020) developed a hydroxyl group-functionalized metal-organic framework (MOF), demonstrating its application as a fluorescent probe for the detection of Fe3+, ascorbic acid, and acid phosphatase. This research exemplifies how functionalized MOFs, through specific chemical modifications and interactions, can serve as versatile tools for sensitive and selective detection in various contexts, including environmental monitoring and biochemical assays (Wang et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVNNJWKXVLALU-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304069 |

Source

|

| Record name | N-Acetyl-4-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201351-59-9 |

Source

|

| Record name | N-Acetyl-4-iodo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201351-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-4-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

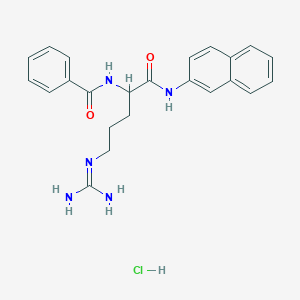

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)

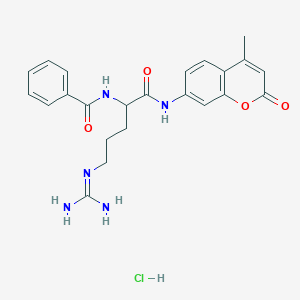

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)